molecular formula C10H17N3O6S B108866 Glutathione CAS No. 95687-20-0

Glutathione

Cat. No.: B108866
CAS No.: 95687-20-0
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-WDSKDSINSA-N
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Biochemical Analysis

Biochemical Properties

Glutathione S-transferases (GSTs) are ubiquitous enzymes that are encoded by a large gene family, and they contribute to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism in plants . This compound acts as an anti-oxidant by quenching reactive oxygen species, and is involved in the ascorbate–this compound cycle that eliminates damaging peroxides .

Cellular Effects

This compound plays critical roles in plant disease resistance, cell proliferation, root development, salt tolerance, and protection against chilling damage . It also acts as an anti-oxidant by quenching reactive oxygen species and is involved in the ascorbate–this compound cycle that eliminates peroxides .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the detoxification of a range of xenobiotics, herbicides, air pollutants (sulfur dioxide and ozone), and heavy metals . It also plays a role in the metabolic detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex and depend on a variety of factors. It is known that this compound acts as an anti-oxidant, quenching reactive oxygen species and participating in the ascorbate–this compound cycle that eliminates peroxides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental conditions, this compound generally acts as an antioxidant, helping to protect cells from damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the detoxification of a range of xenobiotics, herbicides, air pollutants, and heavy metals . It also contributes to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways. It is involved in the detoxification of a range of xenobiotics, herbicides, air pollutants, and heavy metals, and contributes to the detoxification of endogenous or xenobiotic compounds and oxidative stress metabolism .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors. It is known that this compound acts as an anti-oxidant, quenching reactive oxygen species and participating in the ascorbate–this compound cycle that eliminates peroxides .

Chemical Reactions Analysis

Types of Reactions: Glutathione undergoes various types of reactions, including oxidation, reduction, and conjugation reactions. It can be chemically oxidized by reactive oxygen species and dehydroascorbate .

Common Reagents and Conditions:

Major Products:

Biological Activity

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant in the body, playing a significant role in various biological processes. This article explores its biological activity, focusing on its functions, mechanisms of action, and implications in health and disease.

Overview of this compound

GSH exists primarily in two forms: the reduced form (GSH) and the oxidized form (GSSG). Under normal physiological conditions, more than 98% of cellular this compound is found in the reduced state. GSH is synthesized in the cytosol through a two-step enzymatic process involving glutamate cysteine ligase (GCL) and this compound synthetase, with cysteine availability being a critical limiting factor for its synthesis .

Functions of this compound

  • Antioxidant Defense : GSH plays a vital role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It directly scavenges free radicals such as superoxide anions and hydroxyl radicals, thereby protecting cellular components from oxidative damage .
  • Detoxification : GSH conjugates with xenobiotics and electrophiles, facilitating their excretion from the body. This process is essential for detoxifying harmful substances and protecting against chemical-induced toxicity .
  • Redox Signaling : GSH is involved in redox signaling pathways that regulate various cellular processes, including cell proliferation, apoptosis, and immune responses. It modulates the activity of transcription factors such as Nrf2, which are crucial for the expression of antioxidant genes .
  • Cell Cycle Regulation : GSH influences cell cycle progression by maintaining redox homeostasis, which is essential for normal cellular function and proliferation .
  • Role in Disease : Alterations in GSH levels have been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. For instance, while GSH can protect against cancer initiation through its antioxidant properties, high levels of GSH are also associated with cancer progression and resistance to chemotherapy .
  • Direct Scavenging : GSH directly reacts with free radicals to neutralize them.
  • Enzymatic Reactions : It serves as a cofactor for enzymes like this compound peroxidase (GPx), which catalyzes the reduction of peroxides.
  • Regulation of Other Antioxidants : GSH helps regenerate other antioxidants such as vitamins C and E, enhancing overall antioxidant capacity .

Case Study 1: this compound and Cancer

A study investigated the dual role of GSH in cancer biology. It was found that while adequate levels of GSH can protect against carcinogenesis by detoxifying potential mutagens, elevated GSH levels in cancer cells can contribute to therapeutic resistance by neutralizing chemotherapeutic agents .

Case Study 2: this compound in Neurodegenerative Diseases

Research has shown that reduced levels of GSH are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Supplementation with precursors to GSH has demonstrated potential benefits in restoring its levels and improving cognitive function in animal models .

Data Tables

FunctionMechanismImplication
Antioxidant DefenseScavenging ROS/RNSProtects cellular integrity
DetoxificationConjugation with xenobioticsReduces chemical toxicity
Redox SignalingModulation of transcription factorsInfluences cell survival
Cell Cycle RegulationMaintenance of redox homeostasisSupports normal proliferation

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-WDSKDSINSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
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Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6023101
Record name Glutathione
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Molecular Weight

307.33 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glutathione
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Solubility

292.5 mg/mL
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Mechanism of Action

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool.
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CAS No.

70-18-8
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Melting Point

195 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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